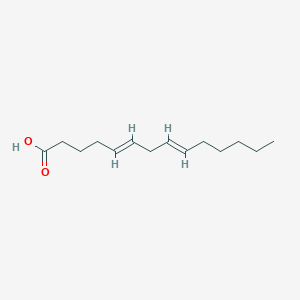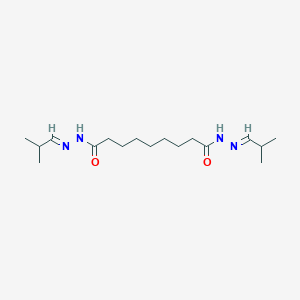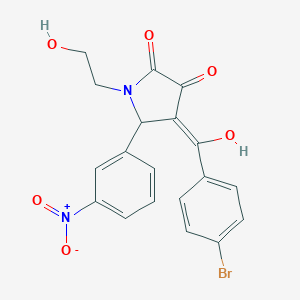
4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BBHNP, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have suggested that 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one may exert its antitumor effects through the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one exhibits antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit fluorescent properties, making it a potential probe for imaging applications.
実験室実験の利点と制限
One advantage of 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is its potential as a building block for the synthesis of other compounds. Additionally, 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one exhibits fluorescent properties, making it a potential probe for imaging applications. However, one limitation of 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is its limited solubility in water, which may affect its efficacy in certain applications.
将来の方向性
There are several future directions for the study of 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is the further investigation of its antitumor activity and mechanism of action. Another direction is the development of 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one-based fluorescent probes for imaging applications. Additionally, the synthesis of 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one derivatives with improved solubility and efficacy may be explored.
合成法
4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step synthetic route. The first step involves the reaction of 4-bromobenzoyl chloride with 3-nitroaniline to form 4-(4-bromobenzoyl)-3-nitroaniline. The second step involves the reaction of 4-(4-bromobenzoyl)-3-nitroaniline with ethylene glycol to form 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-3-nitroaniline. The final step involves the cyclization of 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-3-nitroaniline to form 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one.
科学的研究の応用
4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential as an antitumor agent. In materials science, 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential as a fluorescent probe. In organic synthesis, 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential as a building block for the synthesis of other compounds.
特性
分子式 |
C19H15BrN2O6 |
|---|---|
分子量 |
447.2 g/mol |
IUPAC名 |
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H15BrN2O6/c20-13-6-4-11(5-7-13)17(24)15-16(21(8-9-23)19(26)18(15)25)12-2-1-3-14(10-12)22(27)28/h1-7,10,16,23-24H,8-9H2/b17-15- |
InChIキー |
MASJPGGXQHEUAN-ICFOKQHNSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2CCO |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B228549.png)

![(5Z)-3-benzyl-5-[(4-chloroanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228561.png)
![5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide](/img/structure/B228565.png)
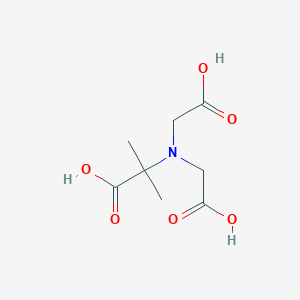
![4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B228570.png)
![2-[(2E)-2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B228581.png)
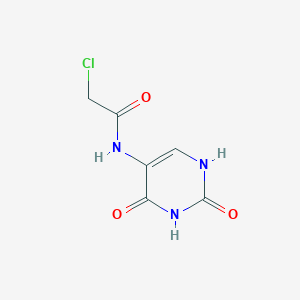


![2-[4-oxo-2-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228595.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-{4-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)amino]phenyl}urea](/img/structure/B228599.png)
